molecular formula C15H34N4O7 B12442648 (1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid trihydrate

(1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid trihydrate

Cat. No.: B12442648
M. Wt: 382.45 g/mol
InChI Key: RFUCJKFZFXNIGB-XKVGROGVSA-N
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Description

(1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid trihydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique cyclopentane ring structure with multiple functional groups, including an acetamido group, a guanidino group, and a hydroxy group. The trihydrate form indicates the presence of three water molecules associated with the compound, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid trihydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The acetamido, guanidino, and hydroxy groups are introduced through specific reactions such as acylation, guanidination, and hydroxylation, respectively.

    Purification and Crystallization: The final compound is purified and crystallized to obtain the trihydrate form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid trihydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The guanidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted guanidino derivatives.

Scientific Research Applications

(1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid trihydrate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for protein binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid trihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The acetamido and guanidino groups play crucial roles in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid: Lacks the trihydrate form.

    (1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid monohydrate: Contains only one water molecule.

    (1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid dihydrate: Contains two water molecules.

Uniqueness

The trihydrate form of (1S,2S,3S,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid is unique due to its specific hydration state, which can influence its solubility, stability, and reactivity. This makes it particularly valuable in certain applications where these properties are critical.

Properties

Molecular Formula

C15H34N4O7

Molecular Weight

382.45 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;trihydrate

InChI

InChI=1S/C15H28N4O4.3H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;;;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);3*1H2/t9-,10+,11-,12-,13+;;;/m0.../s1

InChI Key

RFUCJKFZFXNIGB-XKVGROGVSA-N

Isomeric SMILES

CCC(CC)[C@@H]([C@@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O

Origin of Product

United States

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